5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene

heterocyclic synthesis lactim ether reactivity triazolo-azocine

5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene (CAS 31556-14-6; molecular formula C₁₁H₁₇NO; molecular weight 179.26 g/mol) is a bridged tricyclic lactim ether belonging to the 4-azahomoadamantane class. It is characterized by the formal O-methylation of the parent lactam, 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one (CAS 22607-75-6), yielding an imino ether (C=N–OCH₃) functional group.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B13496291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCOC1=NC2CC3CC(C2)CC1C3
InChIInChI=1S/C11H17NO/c1-13-11-9-3-7-2-8(4-9)6-10(5-7)12-11/h7-10H,2-6H2,1H3
InChIKeyDBMXMUPFZFEQGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene: A Lactim Ether Intermediate for Heterocyclic Synthesis and 4-Azahomoadamantane-Derived Drug Discovery


5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene (CAS 31556-14-6; molecular formula C₁₁H₁₇NO; molecular weight 179.26 g/mol) is a bridged tricyclic lactim ether belonging to the 4-azahomoadamantane class [1]. It is characterized by the formal O-methylation of the parent lactam, 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one (CAS 22607-75-6), yielding an imino ether (C=N–OCH₃) functional group [2]. This structural feature distinguishes it from the 5-unsubstituted 4-azahomoadamant-4-ene (CAS 65218-91-9; C₁₀H₁₅N; MW 149.23) and the 5-methyl analog (CAS 65218-97-5; C₁₁H₁₇N; MW 163.26), and fundamentally alters its chemical reactivity, particularly toward nitrogen-containing nucleophiles [3].

Why 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene Cannot Be Replaced by Its Closest Analogs


Generic substitution among 4-azatricyclo[4.3.1.1³,⁸]undecane derivatives fails because the 5-methoxy substituent converts the core scaffold from a lactam (or enamine) into a lactim ether, which is the prerequisite for specific heterocycle-forming reactions with acid hydrazides that are inaccessible to the 5-unsubstituted parent, the 5-methyl analog, or the 5-hydrazinyl derivative [1]. The methoxy group is not merely a passive substituent—it serves as the leaving group during nucleophilic displacement, enabling regioselective construction of 1,2,4-triazolo[4,3-a]azocine systems that underpin patent-protected anti-inflammatory and antihypoxia agents [2]. Substituting this intermediate with a 5-methyl or 5-H analog would eliminate the requisite reactivity manifold, rendering the downstream synthetic route non-viable [3].

Quantitative Differentiation Evidence for 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene Versus Closest Analogs


Chemoselective Reactivity with Methoxycarbonylhydrazine: Triazolo-Azocine Formation Enabled by the 5-Methoxy Leaving Group

5-Methoxy-4-azatricyclo[4.3.1.1³,⁸]undec-4-ene reacts with methoxycarbonylhydrazine to afford 6,7,8,9,10,11-hexahydro-5H-5,9:7,11-dimethano[1,2,4]triazolo[4,3-a]azocin-3-one as a defined product [1]. In contrast, the 5-unsubstituted parent compound (4-azatricyclo[4.3.1.1(3,8)]undec-4-ene, CAS 65218-91-9) lacks the requisite methoxy leaving group and cannot undergo this transformation, while the 5-methyl analog (CAS 65218-97-5) bears a non-labile methyl substituent that precludes nucleophilic displacement [2]. The reaction outcome is dictated by the lactim ether functionality—a structural feature absent in both the parent lactam 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one (CAS 22607-75-6) and the 5-methyl derivative [3].

heterocyclic synthesis lactim ether reactivity triazolo-azocine

Dual N- vs O-Alkylation Capability: A Distinctive Lactim Ether Property Lacking in the Parent Lactam

The lactim ether functionality of 5-methoxy-4-azatricyclo[4.3.1.1³,⁸]undec-4-ene enables both N-alkylation and O-alkylation pathways, a dual reactivity profile that is fundamentally absent in the parent lactam 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one (CAS 22607-75-6), which can undergo only N-alkylation at the amide nitrogen [1]. Under varying conditions with methyl iodide or dimethyl sulfate, the target compound can be directed toward either N-methyl lactam products or O-methylated derivatives, providing synthetic divergence that the parent ketone cannot offer [1]. The 5-unsubstituted 4-azahomoadamant-4-ene (CAS 65218-91-9) lacks both the methoxy oxygen nucleophile and the imino ether electrophilicity, rendering its alkylation profile narrower [2].

lactim ether alkylation N-alkylation O-alkylation

Authenticated Spectroscopic Fingerprint: FTIR and GC-MS Reference Data for Identity Verification

5-Methoxy-4-azatricyclo[4.3.1.1(3,8)]undec-4-ene has been characterized by FTIR spectroscopy and GC-MS in the Wiley KnowItAll spectral database (SpectraBase Compound ID 8zAb5c8mXj8), providing authenticated reference spectra for identity confirmation [1]. Its exact mass is 179.131014 g/mol (C₁₁H₁₇NO), and its InChIKey is DBMXMUPFZFEQGQ-UHFFFAOYSA-N [1]. In comparison, the closest analog 4-azatricyclo[4.3.1.1(3,8)]undec-4-ene (CAS 65218-91-9) has a molecular weight of 149.233 g/mol (C₁₀H₁₅N)—a difference of 30.03 g/mol attributable to the formal replacement of H by OCH₃ . The 5-methyl analog (CAS 65218-97-5) has MW 163.26 (C₁₁H₁₇N), differing from the target compound by 16.00 g/mol (O vs. CH₂) . These mass differences are directly verifiable by GC-MS and provide unambiguous compound identification.

spectral characterization FTIR GC-MS quality control

Patent-Gated Synthetic Method: RU-2515500-C2 Protects the Optimized Production Route

A dedicated Russian Federation patent (RU-2515500-C2, filed June 17, 2011) specifically protects a method for obtaining 5-methoxy-4-azatricyclo[4.3.1.1³,⁸]undec-4-ene . This patent, along with its parent application RU-2011124598-A, covers the optimized reaction of 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one with dimethyl sulfate at a molar ratio of 1:1.0–1.5 under reflux conditions . In contrast, the synthesis of unsubstituted 4-azahomoadamant-4-ene (CAS 65218-91-9) is described in earlier, non-patent-gated literature via photochemical routes [1]. The existence of a dedicated method patent signals that the optimized synthesis of the 5-methoxy derivative is considered proprietary know-how, potentially affecting supply chain accessibility and cost for commercial procurement.

patent-protected synthesis method patent 4-azahomoadamantane

Commercially Available at Defined Purity with Batch-Specific QC Documentation

5-Methoxy-4-azatricyclo[4.3.1.1³,⁸]undec-4-ene is commercially available from Bidepharm (CAS 31556-14-6) at a standard purity specification of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis provided upon request . This represents a defined procurement quality benchmark. In comparison, the 5-methyl analog (CAS 65218-97-5) and the unsubstituted 4-azahomoadamant-4-ene (CAS 65218-91-9) are listed on chemical sourcing platforms without equivalent vendor-disclosed QC documentation . While this does not constitute evidence of superior purity, it does establish that the target compound has a documented, verifiable purity standard from at least one established supplier, facilitating procurement decisions based on traceable quality metrics.

procurement quality purity specification batch QC

Class-Level Evidence: 4-Azahomoadamantane Scaffold Binds α7 Nicotinic Acetylcholine Receptors with Micromolar Affinity

While no direct binding data exist for 5-methoxy-4-azatricyclo[4.3.1.1³,⁸]undec-4-ene itself, the 4-azahomoadamantane scaffold to which it belongs has demonstrated quantifiable binding to neuronal α7 nicotinic acetylcholine receptors (nAChRs). Specifically, 5-(3-pyridinyl)-4-azahomoadamantane (compound 2a) exhibits a Ki of 5.0 μM at α7 nAChRs, representing approximately 100-fold lower affinity than (+)-epibatidine (Ki = 0.045 μM) [1]. N-Methylation of 2a reduces binding affinity approximately 9-fold (compound 3a), and replacement of pyridinyl with quinolinyl (compounds 2b, 3b) results in a dramatic potency loss (Ki > 1000 μM) [1]. This SAR information establishes that substituents at the 5-position of the 4-azahomoadamantane scaffold can modulate receptor binding by over two orders of magnitude, providing a class-level rationale for exploring 5-substituted derivatives including the 5-methoxy compound [1][2].

α7 nAChR nicotinic receptor binding 4-azahomoadamantane pharmacology

Procurement-Relevant Application Scenarios for 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene Based on Verified Evidence


Synthesis of 1,2,4-Triazolo[4,3-a]azocine Libraries for Anti-Inflammatory and Antihypoxia Screening

The documented reactivity of 5-methoxy-4-azatricyclo[4.3.1.1³,⁸]undec-4-ene with acid hydrazides to form 1,2,4-triazolo-fused azocine systems [1] directly supports its use as the key intermediate in synthesizing compound libraries based on the 1,2,4-triazolo[4,3-d]-4-azatricyclo[4.3.1.1³,⁸]undecane scaffold, for which anti-inflammatory and antihypoxia activities have been claimed in US4762828 [2]. Procurement of this specific intermediate is necessary because the 5-methyl analog and the unsubstituted parent cannot undergo the requisite nucleophilic displacement reaction with hydrazides to form the triazolo ring system.

Synthesis of N- and O-Substituted 4-Azahomoadamantane Derivatives for CNS Target SAR Exploration

The dual N- and O-alkylation capability of the lactim ether functionality [1] enables divergent synthesis of both N-alkylated lactams and O-alkylated imino ether derivatives from a single intermediate. This is directly relevant for structure-activity relationship (SAR) studies targeting CNS receptors within the 4-azahomoadamantane class, where 5-substituted derivatives have shown α7 nAChR binding affinities ranging from Ki = 5.0 μM to >1000 μM depending on the substituent [3]. The 5-methoxy compound provides access to both alkylation manifolds, whereas the parent lactam or 5-methyl analog each offer only one.

Quality-Controlled Building Block Procurement for Multi-Step Medicinal Chemistry Campaigns

For medicinal chemistry groups requiring a defined purity specification for incoming building blocks, 5-methoxy-4-azatricyclo[4.3.1.1³,⁸]undec-4-ene is available at 95% purity with batch-specific NMR, HPLC, and GC documentation from Bidepharm . This traceable quality standard, combined with authenticated FTIR and MS reference spectra from SpectraBase [4], enables the establishment of incoming material acceptance criteria. The 5-methyl and unsubstituted analogs currently lack publicly documented purity specifications from major vendors, making quality-assured procurement of those comparators less straightforward.

Intellectual Property Landscape Assessment for Commercial Synthetic Route Development

Organizations evaluating the freedom-to-operate landscape for commercial-scale synthesis of 4-azahomoadamantane derivatives must account for the existence of RU-2515500-C2, which specifically protects a method for obtaining 5-methoxy-4-azatricyclo[4.3.1.1³,⁸]undec-4-ene . This patent-gated synthetic route may influence supplier qualification, cost modeling, and IP risk assessment during procurement planning for large-scale campaigns, differentiating the target compound from non-patent-gated analogs such as the unsubstituted parent.

Quote Request

Request a Quote for 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.